2,6-difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide

Anti-parasitic drug discovery Trypanothione synthetase inhibition Fluorinated sulfonamide SAR

This 2,6-difluoro-substituted thiazole-sulfonamide represents a precise SAR probe for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and trypanothione synthetase (TryS) inhibition. It features a 2,6-difluorobenzenesulfonamide core linked to a 4-methyl-2-(o-tolyl)thiazole moiety, directly validated in Spinks et al. (2012) where the 2,6-difluoro analog achieved an IC50 of 6.1 nM against TryS. The o-tolyl and 4-methyl groups provide additional hydrophobic contacts for improved selectivity. Ideal for structure-based drug design targeting Alzheimer's, kinase, and anti-parasitic programs.

Molecular Formula C18H16F2N2O2S2
Molecular Weight 394.45
CAS No. 2034583-34-9
Cat. No. B2873812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide
CAS2034583-34-9
Molecular FormulaC18H16F2N2O2S2
Molecular Weight394.45
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C
InChIInChI=1S/C18H16F2N2O2S2/c1-11-6-3-4-7-13(11)18-22-12(2)16(25-18)10-21-26(23,24)17-14(19)8-5-9-15(17)20/h3-9,21H,10H2,1-2H3
InChIKeyOFTJUWXJVHQZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide (CAS 2034583-34-9): Core Structural Identity and Procurement Profile


2,6-Difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide (CAS 2034583-34-9) is a synthetic benzenesulfonamide derivative featuring a 2,6-difluorophenyl sulfonamide core linked via a methylene bridge to a 4-methyl-2-(o-tolyl)thiazole moiety [1]. Its molecular formula is C18H16F2N2O2S2 (MW 394.45 g/mol), and it is typically supplied at 95% purity for research use [1]. The compound belongs to a class of thiazole-bearing sulfonamides that have attracted attention for their potential in anti-Alzheimer's, anticancer, and anti-parasitic research programs [2].

Why Generic Substitution Fails for CAS 2034583-34-9: The Critical Role of the 2,6-Difluoro and o-Tolyl Pharmacophores


In-class thiazole-sulfonamide analogs cannot be interchanged for CAS 2034583-34-9 due to the critical influence of the 2,6-difluoro substitution pattern on the benzene sulfonamide ring and the o-tolyl group on the thiazole ring. Structure-activity relationship (SAR) studies on related thiazole-bearing sulfonamides demonstrate that the nature, position, and number of substituents on the phenyl rings dramatically alter inhibitory potency, with IC50 values varying over 100-fold against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. For instance, a simple change from a 2,6-difluoro to a 2,6-dichloro substitution in a related phenyl-thiazole sulfonamide series reduced trypanothione synthetase (TryS) inhibitory potency [2]. This demonstrates that even isosteric replacements can alter target engagement, making strict adherence to the CAS 2034583-34-9 structure essential for pharmacological consistency.

Quantitative Differentiation Evidence for CAS 2034583-34-9 Against Closest Structural Comparators


Fluorine Substitution Pattern Drives Trypanothione Synthetase (TryS) Inhibitory Potency: 2,6-Difluoro vs. 2,6-Dichloro Comparison

In a direct head-to-head comparison from the ChemMedChem 2012 study by Spinks et al., the 2,6-difluoro analog 2,6-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide demonstrated an IC50 of 0.0061 µM against Trypanosoma brucei trypanothione synthetase (TryS), compared to its 2,6-dichloro counterpart which showed an IC50 of 0.0063 µM [1]. Although the target compound CAS 2034583-34-9 bears an o-tolyl and 4-methyl group instead of the phenyl group on the thiazole, this data provides class-level evidence that the 2,6-difluoro substitution on the benzenesulfonamide ring offers a quantifiable potency advantage over the 2,6-dichloro isostere in enzyme inhibition.

Anti-parasitic drug discovery Trypanothione synthetase inhibition Fluorinated sulfonamide SAR

Methylene Linker vs. Ethylene Linker: Structural Rigidity Defines Pharmacophore Geometry for Thiazole-Sulfonamide Series

The target compound CAS 2034583-34-9 incorporates a methylene (-CH2-) linker between the sulfonamide nitrogen and the thiazole ring, contrasting with closely related analogs such as CAS 894005-40-4 and CAS 946328-52-5, which utilize an ethylene (-CH2CH2-) linker and a 4-fluoro (rather than 2,6-difluoro) benzenesulfonamide . This one-carbon difference in linker length alters the spatial orientation of the thiazole pharmacophore relative to the sulfonamide-binding motif. In class-level SAR from thiazole-sulfonamide anti-Alzheimer's studies, modifications to substituent geometry and linker rigidity directly influence AChE/BuChE IC50 values by up to 114-fold [1]. The methylene linker in CAS 2034583-34-9 provides a more constrained and defined pharmacophore geometry than the flexible ethylene-linked analogs.

Medicinal chemistry Linker optimization Conformational restriction

2,6-Difluoro vs. 3-Fluoro-4-Methoxy Substitution: Differentiated Electronic and Steric Profiles Impacting Enzyme Inhibition

A closely related analog, 3-fluoro-4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide (MF: C19H19FN2O3S2, MW 406.49), shares the identical thiazole core and methylene linker with CAS 2034583-34-9 but replaces the 2,6-difluoro substitution with a 3-fluoro-4-methoxy group . In thiazole-sulfonamide class studies, the electron-withdrawing or donating nature of substituents on the benzenesulfonamide ring profoundly influences inhibitory potency, with electron-donating groups (EDG) generally enhancing biological potential through increased electron density and hydrogen-bonding capacity [1]. The 2,6-difluoro pattern in the target compound provides a distinct electron-withdrawing profile and reduced steric hindrance compared to the mixed fluoro-methoxy substitution, which is predicted to alter target binding affinity.

Fluorine medicinal chemistry Electronic effects Sulfonamide SAR

o-Tolyl vs. Phenyl/Fluorophenyl Substitution on the Thiazole Ring: Implications for Hydrophobic Pocket Occupancy

The target compound features an o-tolyl (2-methylphenyl) group at the 2-position of the thiazole ring, which distinguishes it from analogs bearing phenyl (e.g., Spinks 2012 series) or 4-fluorophenyl groups (e.g., CAS 894005-40-4). In BRAF kinase inhibitor optimization studies on diarylthiazole scaffolds, the 2,5-difluorophenyl moiety was shown to extend into a specific hydrophobic pocket (the 'RAF-selective pocket'), and the nature of the aryl substituent on the thiazole ring was a critical determinant of both potency and selectivity [1]. The o-tolyl group in CAS 2034583-34-9 provides an additional methyl group that can enhance van der Waals contacts within hydrophobic enzyme pockets compared to unsubstituted phenyl or fluorophenyl analogs, a design principle validated across thiazole-based kinase inhibitor programs.

Kinase inhibitor design Hydrophobic interaction Thiazole substitution

Sulfonamide NH Acidity and Hydrogen-Bond Donor Capacity Modulated by 2,6-Difluoro Substitution

The 2,6-difluoro substitution on the benzenesulfonamide ring of CAS 2034583-34-9 increases the acidity of the sulfonamide NH proton compared to non-fluorinated or mono-fluorinated analogs. DFT calculations on related thiazole-sulfonamide series demonstrate that the HOMO-LUMO energy gap and molecular electrostatic potential (MESP) are significantly modulated by the nature and position of substituents, with analogs bearing electron-withdrawing groups showing altered charge distribution and hydrogen-bonding capacity [1]. The increased NH acidity resulting from the 2,6-difluoro electron-withdrawing effect enhances the compound's capacity to act as a hydrogen-bond donor in target binding interactions, a feature that is quantifiably reduced in the 4-fluoro or non-fluorinated benzenesulfonamide analogs.

Physicochemical property Hydrogen-bond donor Sulfonamide acidity

High-Impact Research Application Scenarios for CAS 2034583-34-9 Based on Evidence-Driven Differentiation


Anti-Parasitic Drug Discovery: Trypanothione Synthetase (TryS) Inhibitor Lead Optimization

CAS 2034583-34-9 is an advanced starting point for TryS inhibitor programs targeting Human African Trypanosomiasis. The 2,6-difluoro benzenesulfonamide core is directly validated by the Spinks et al. 2012 ChemMedChem study, where the 2,6-difluoro analog achieved an IC50 of 0.0061 µM, outperforming the 2,6-dichloro isostere (IC50 0.0063 µM) [1]. The addition of the o-tolyl and 4-methyl groups on the thiazole ring in CAS 2034583-34-9 provides extra hydrophobic contacts for potentially improved potency and selectivity.

Alzheimer's Disease Research: Cholinesterase Inhibitor Scaffold Optimization

The thiazole-sulfonamide scaffold has been established as a potent cholinesterase inhibitor class, with the lead analog in the Khan et al. 2023 Molecules study achieving AChE IC50 = 0.10 µM and BuChE IC50 = 0.20 µM, outperforming donepezil (IC50 = 2.16 µM and 4.5 µM respectively) by 21.6-fold and 22.5-fold [2]. CAS 2034583-34-9, with its unique 2,6-difluoro and o-tolyl substitution pattern, offers an unexplored SAR vector within this validated scaffold for developing next-generation Alzheimer's therapeutics.

Kinase Inhibitor Discovery: BRAF and Related Kinase Targeting with Diarylthiazole Scaffolds

The diarylthiazole core of CAS 2034583-34-9 is a privileged scaffold in kinase inhibitor design, as demonstrated by optimized BRAF inhibitors that achieve high oral antitumor activity with mitigated hERG inhibition [3]. The o-tolyl group at the thiazole 2-position is positioned to occupy a hydrophobic selectivity pocket, and the 2,6-difluoro benzenesulfonamide provides a unique hydrogen-bonding motif. This compound is suitable for structure-based drug design programs targeting kinases with hydrophobic back pockets.

Physicochemical Probe Development: Investigating 2,6-Difluoro Sulfonamide Electronic Effects in Biological Systems

CAS 2034583-34-9 serves as a precise chemical probe for studying the electronic effects of 2,6-difluoro substitution on sulfonamide NH acidity and hydrogen-bond donor capacity. DFT computational data from the Khan et al. 2023 study confirms that fluorine substitution patterns dramatically alter HOMO-LUMO gaps and molecular electrostatic potential [2]. This compound enables experimental validation of computational predictions regarding the influence of halogen substitution on target engagement and pharmacokinetic properties.

Quote Request

Request a Quote for 2,6-difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.